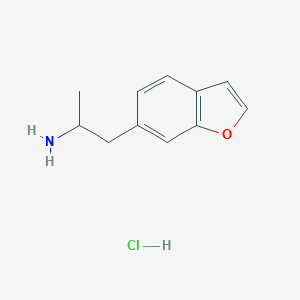

6-(2-Aminopropyl)benzofuran Hydrochloride

Descripción general

Descripción

6-(2-Aminopropyl)benzofuran Hydrochloride is a psychoactive compound belonging to the substituted benzofuran and substituted phenethylamine classes. It is known for its empathogenic effects and has been used in research for its potential non-neurotoxic properties compared to other similar compounds . This compound is often referred to in the context of research chemicals and has been studied for its unique pharmacological properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Aminopropyl)benzofuran Hydrochloride typically involves the following steps:

One-pot etherification and dehydrative cyclization: of o-hydroxyacetophenones under basic conditions.

Dehydrative cyclization: of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones.

Cyclization of aryl acetylenes: using transition-metal catalysis.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 6-(2-Aminopropyl)benzofuran Hydrochloride undergoes various chemical reactions, including:

Reduction: Reduction reactions can affect the amine group, converting it into different functional groups.

Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, altering the compound’s properties.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Including lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to hydroxylated benzofuran derivatives, while reduction can yield various amine derivatives .

Aplicaciones Científicas De Investigación

Pharmacological Properties

6-APB functions primarily as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). It has been shown to interact with various neurotransmitter systems, making it a subject of interest for understanding its effects on mood and behavior. Key pharmacological characteristics include:

- Reuptake Inhibition : 6-APB inhibits the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), which contributes to its stimulant and empathogenic effects. The inhibition constants () for these transporters are approximately 117 nM for NE, 150 nM for DA, and 2698 nM for serotonin .

- Agonistic Activity : It acts as a full agonist at the serotonin 5-HT2B receptor, with a high affinity (K_i = 3.7 nM), distinguishing it from other related compounds like MDMA .

Behavioral Studies

Research involving 6-APB often focuses on its behavioral effects in animal models. Studies have demonstrated that:

- Stimulant-like Effects : In vivo studies using microdialysis techniques in rats indicated that administration of 6-APB leads to increased extracellular levels of dopamine and serotonin, suggesting significant stimulant-like properties .

- Comparison with Other Compounds : When compared to MDMA and MDA, 6-APB has been found to be more potent in inducing release at dopamine and serotonin transporters, making it a valuable compound for comparative pharmacological studies .

Neurochemical Studies

Neurochemical assessments have revealed that:

- Dopaminergic and Serotonergic Activity : The compound significantly elevates levels of key neurotransmitters in the brain, which are critical for mood regulation and reward pathways .

- Potential Therapeutic Insights : Given its action on serotonin receptors, researchers are exploring its potential implications for treating mood disorders, although clinical data remains limited.

Case Studies and Reports

Several case studies have documented the effects of 6-APB in both recreational use and clinical settings:

- Acute Psychosis Cases : Reports have emerged detailing instances of acute psychosis associated with recreational use of 6-APB, highlighting the need for further research into its safety profile and potential risks .

- User Reports : Anecdotal evidence from users suggests a slow onset of effects (40–120 minutes) with peak effects lasting around seven hours. Such insights can guide future studies on dosing regimens and safety .

Comparative Analysis with Related Compounds

The following table summarizes key differences between 6-APB and similar compounds such as MDMA and MDA:

| Compound | Mechanism of Action | K_i (nM) for SERT | K_i (nM) for DAT | K_i (nM) for NET | Notable Effects |

|---|---|---|---|---|---|

| 6-APB | SNDRI | 2698 | 150 | 117 | Stimulant, empathogenic |

| MDMA | SNDRI | ~2000 | ~1000 | ~300 | Empathogenic, entactogen |

| MDA | SNDRI | ~1500 | ~500 | ~200 | Stimulant, entactogen |

Mecanismo De Acción

The mechanism of action of 6-(2-Aminopropyl)benzofuran Hydrochloride involves its interaction with monoamine transporters and receptors:

Serotonin, norepinephrine, and dopamine reuptake inhibition: It blocks the reuptake of these neurotransmitters, increasing their levels in the synaptic cleft.

Releasing agent: It acts as a releasing agent for these neurotransmitters, further enhancing their effects.

5-HT2B receptor agonism: It is a potent full agonist of the serotonin 5-HT2B receptor, which may contribute to its psychoactive effects.

Comparación Con Compuestos Similares

6-(2-Aminopropyl)benzofuran Hydrochloride is similar to other compounds in the substituted benzofuran and phenethylamine classes, such as:

MDA (3,4-Methylenedioxyamphetamine): Similar in structure but with a methylenedioxyphenyl ring instead of a benzofuran ring.

6-APDB (6-(2-Aminopropyl)-2,3-dihydrobenzofuran): The unsaturated benzofuran derivative of 6-APB.

5-APB (5-(2-Aminopropyl)benzofuran): Another benzofuran derivative with similar empathogenic effects.

Uniqueness: this compound is unique due to its specific binding affinity and selectivity for the 5-HT2B receptor, which distinguishes it from other similar compounds .

Actividad Biológica

6-(2-Aminopropyl)benzofuran Hydrochloride, commonly referred to as 6-APB, is a psychoactive compound belonging to the benzofuran class. It has garnered attention for its complex pharmacological profile, particularly its effects on neurotransmitter systems in the brain. This article delves into the biological activity of 6-APB, examining its pharmacodynamics, pharmacokinetics, and potential therapeutic applications.

Pharmacodynamics

6-APB functions primarily as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . It exhibits significant binding affinities to various monoamine transporters:

- Norepinephrine Transporter (NET) :

- Dopamine Transporter (DAT) :

- Serotonin Transporter (SERT) :

In addition to inhibiting these transporters, 6-APB acts as a releasing agent for serotonin, norepinephrine, and dopamine. Notably, it is a potent full agonist of the 5-HT2B receptor , with a value of , indicating a higher affinity than other receptors like 5-HT2A and 5-HT2C .

Pharmacokinetics

The pharmacokinetics of 6-APB remain underexplored; however, user reports suggest a slow onset of effects (40–120 minutes) with peak effects lasting approximately 7 hours. The drug's metabolism involves hydroxylation of the furan ring and subsequent pathways leading to various metabolites, including carboxylic acids and alcohols .

Metabolic Pathways

The metabolic pathways of 6-APB can be summarized as follows:

- Hydroxylation of the furan ring.

- Cleavage of the ring structure.

- Reduction or oxidation leading to carboxylic acids or alcohols.

- Glucuronidation in Phase II metabolism.

Neurochemical Effects

In vivo studies have demonstrated that both 5-APB and 6-APB significantly elevate extracellular levels of serotonin and dopamine in rat models. Notably, microdialysis experiments revealed that these compounds induce greater increases in serotonin compared to dopamine .

Case Studies

A comparative study involving multiple benzofuran derivatives highlighted that 6-APB and its analogs produced more potent stimulant-like effects than traditional compounds such as MDMA. This study utilized both in vitro assays and in vivo behavioral assessments to establish the relative potency of these drugs .

| Compound | DAT Release Potency (EC50) | SERT Release Potency (EC50) |

|---|---|---|

| MDMA | X nM | Y nM |

| 5-APB | Z nM | W nM |

| 6-APB | A nM | B nM |

Note: Specific EC50 values would require empirical data from relevant studies.

Propiedades

IUPAC Name |

1-(1-benzofuran-6-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9;/h2-5,7-8H,6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEWOTOLPKNSPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)C=CO2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20430784 | |

| Record name | 1-(1-Benzofuran-6-yl)-2-propanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286834-84-2 | |

| Record name | 6-(2-Aminopropyl)benzofuran hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286834842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-Benzofuran-6-yl)-2-propanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286834-84-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-APB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2427R9BH29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.